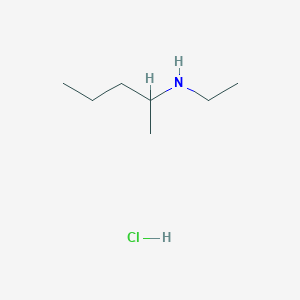
N-Ethyl-2-pentanamin-Hydrochlorid
Übersicht
Beschreibung
N-Ethyl-2-pentanamine hydrochloride: is an organic compound belonging to the class of amines. It is a derivative of 2-pentanamine, where an ethyl group is attached to the nitrogen atom, and the compound is further converted into its hydrochloride salt form for stability and ease of handling.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pentanal with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Alkylation: Another method is the N-alkylation of 2-pentanamine with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: N-Ethyl-2-pentanamine hydrochloride can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: Nucleophilic substitution reactions can occur, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: 2-Pentanamine.
Substitution: Various alkylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Ethyl-2-pentanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the manufacturing of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Ethyl-2-pentanamine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved are specific to the enzyme being studied.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-pentanamine hydrochloride: Similar structure with a methyl group instead of ethyl.
N-Propyl-2-pentanamine hydrochloride: Similar structure with a propyl group instead of ethyl.
Uniqueness: N-Ethyl-2-pentanamine hydrochloride is unique due to its specific ethyl group, which influences its reactivity and biological activity compared to its methyl and propyl counterparts.
This comprehensive overview provides a detailed understanding of N-Ethyl-2-pentanamine hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-ethylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6-7(3)8-5-2;/h7-8H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQCDONVQYIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-49-7 | |
| Record name | 2-Pentanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)

![2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1652717.png)

![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)





![1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B1652732.png)
![(Z)-4-[(2E)-2-[(4-Bromophenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1652733.png)
